Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2CO3,acetoneethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl (5-chloro-2-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (5-chloro-2-ethoxy-4-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate or ethyl (5-thio-2-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl (5-chloro-2-methoxy-4-formylphenoxy)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl (5-chloro-2-ethoxy-4-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWGTMJKPTKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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